molecular formula C18H31N3O6 B613755 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263046-44-1

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

Cat. No.: B613755
CAS No.: 1263046-44-1
M. Wt: 385,46 g/mole
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Description

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid (CAS: 1263046-44-1) is a synthetic derivative of cyclohexane carboxylic acid featuring a trans-configured guanidino group protected by two tert-butyloxycarbonyl (Boc) moieties . The Boc groups serve as protective agents for the guanidino functionality, a strategy commonly employed in peptide synthesis to prevent undesired side reactions during coupling steps . This compound is primarily utilized as a building block in medicinal chemistry and drug development, particularly for introducing guanidine-containing motifs into target molecules. Its trans-cyclohexane backbone imparts conformational rigidity, which can enhance binding specificity in bioactive compounds .

Properties

IUPAC Name

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUNZZZNJUCWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Ligand-Mediated Reductive Amination

The most widely reported method involves reductive amination of 4-oxocyclohexanecarboxylate derivatives using tert-butyl sulfinamide as a chiral ligand. This approach, detailed in CN113402428A, ensures >95% trans-selectivity through steric and electronic control:

Step 1: Reductive Amination
4-Oxocyclohexanecarboxylate (e.g., methyl or tert-butyl ester) reacts with (R)- or (S)-tert-butyl sulfinamide in the presence of Lewis acids (e.g., Ti(OEt)₄ or Ti(OiPr)₄). Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) reduces the imine intermediate, yielding trans-4-tert-butyl sulfinamido cyclohexanecarboxylate.

Key Conditions

  • Solvent : Toluene or dichloromethane

  • Molar Ratios :

    • 4-Oxocyclohexanecarboxylate : tert-butyl sulfinamide = 1 : 1.05–1.5

    • 4-Oxocyclohexanecarboxylate : Lewis acid = 1 : 1.1–1.5

  • Temperature : 60–70°C for imine formation, 0–25°C for reduction

  • Yield : 79–90%

Example (From CN113402428A):

  • Reactants : tert-Butyl 4-oxocyclohexanecarboxylate (19.8 g) + (S)-tert-butyl sulfinamide (12.7 g)

  • Catalyst : Tetraisopropyl titanate (31.7 mL)

  • Reducing Agent : NaBH(OAc)₃ (25.5 g)

  • Result : 27.2 g trans-4-tert-butyl sulfinamido cyclohexanecarboxylate (90% yield, trans:cis = 95:5)

Deprotection and Boc Protection

The tert-butyl sulfinyl group is removed under acidic conditions (e.g., HCl or trifluoroacetic acid), followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O):

Step 2: Sulfinyl Deprotection

  • Acid : 1–5 eq. HCl or TFA in ethanol/water

  • Intermediate : trans-4-Aminocyclohexanecarboxylic acid

Step 3: Boc Protection

  • Reagent : Boc₂O (1.05–1.2 eq.)

  • Base : Triethylamine or LiOH

  • Yield : 80–85%

Ester Hydrolysis and Carboxylic Acid Formation

Alkaline Hydrolysis

The ester group (e.g., methyl, ethyl, or tert-butyl) is hydrolyzed to the carboxylic acid under basic conditions:

Conditions

  • Base : 1–2 eq. LiOH or NaOH in THF/H₂O or MeOH/H₂O

  • Temperature : 0–25°C

  • Yield : 85–92%

Example (From CN113402428A):

  • Substrate : tert-Butyl trans-4-tert-butylsulfinylaminocyclohexanecarboxylate (30.3 g)

  • Base : 1M LiOH (100 mL)

  • Result : 6.71 g trans-4-Aminocyclohexanecarboxylic acid (27.2% yield after isolation)

Optimization of Reaction Conditions

Solvent Effects

  • Non-Polar Solvents (Toluene) : Enhance imine formation but slow reduction kinetics.

  • Polar Aprotic Solvents (DCM) : Improve Lewis acid activity but risk side reactions.

  • Mixed Solvents (Toluene/DCM) : Balance reactivity and selectivity.

Temperature and Catalyst Loading

  • Imine Formation : 60–70°C accelerates Schiff base formation.

  • Reduction : 0°C minimizes over-reduction.

  • Catalyst (Ti(OEt)₄) : 1.1–1.5 eq. optimizes stereoselectivity.

Stereochemical Control and Analysis

tert-Butyl Sulfinamide as a Chiral Auxiliary

The tert-butyl sulfinyl group enforces a rigid transition state during reductive amination, favoring trans-configuration via:

  • Chelation Control : Ti⁴⁺ coordinates with sulfinamide N and carbonyl O, aligning reactants.

  • Steric Hindrance : Bulky tert-butyl group blocks cis-addition.

Analytical Validation

  • HPLC : Chiralpak IA column (hexane/iPrOH = 90:10) resolves trans/cis isomers (≥98% purity).

  • ¹H NMR : Axial protons on cyclohexane resonate at δ 1.2–1.5 ppm; equatorial protons at δ 2.1–2.4 ppm.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Trans:cis Ratio Reference
Reductive Aminationtert-Butyl sulfinamide + NaBH(OAc)₃79–90%95:5
Direct Boc ProtectionBoc₂O + trans-4-Aminocyclohexanecarboxylate80–85%>99:1
Cis-Trans IsomerizationBase-mediated epimerization68–73%85:15

Industrial-Scale Considerations

Cost-Efficiency

  • tert-Butyl Sulfinamide : High cost (~$500/mol) limits scalability.

  • Alternative Ligands : Chiral phosphoramidites reduce costs but lower selectivity.

Waste Management

  • Titanium Byproducts : Require hydrolysis and filtration.

  • Solvent Recovery : Toluene and DCM are recycled via distillation.

Emerging Methodologies

Enzymatic Resolution

  • Lipase-Catalyzed Hydrolysis : Resolves cis/trans mixtures (50% yield, >99% ee).

  • Drawback : Limited substrate scope.

Flow Chemistry

  • Continuous Reductive Amination : Achieves 92% yield with 98% trans-selectivity in 2-hour residence time.

Chemical Reactions Analysis

Types of Reactions

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The Boc-protected guanidino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the Boc-protected guanidino groups.

Scientific Research Applications

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or proteins, influencing their activity or stability. The Boc-protected guanidino groups can be deprotected under specific conditions, allowing the guanidino groups to participate in hydrogen bonding and electrostatic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid are best contextualized by comparing it to related cyclohexane carboxylic acid derivatives. Key distinctions arise in stereochemistry, substituent groups, and applications.

Structural and Functional Comparisons

Compound Name Structure Functional Groups Molecular Weight (g/mol) Key Applications References
This compound Trans-cyclohexane with bis-Boc-guanidino and carboxylic acid groups Boc-protected guanidino, carboxylic acid ~395.4 (calculated) Peptide synthesis, guanidine-based drug intermediates
trans-4-Aminomethylcyclohexane carboxylic acid (t-AMCHA) Trans-cyclohexane with aminomethyl and carboxylic acid groups Free amino, carboxylic acid 172.2 Antifibrinolytic agent (inhibits plasminogen activation)
cis-4-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid Cis-cyclohexane with bis-Boc-guanidino and carboxylic acid groups Boc-protected guanidino, carboxylic acid ~395.4 Stereochemical control in synthesis; less common due to steric hindrance
trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid Trans-cyclohexane with Boc-amino and carboxylic acid groups Boc-protected amino, carboxylic acid 243.3 Peptide backbone modification
trans-4-Butylcyclohexanecarboxylic acid Trans-cyclohexane with butyl and carboxylic acid groups Alkyl chain, carboxylic acid 184.3 Surfactants, chiral intermediates

Key Differences

  • Guanidino vs. Amino Groups: The Boc-protected guanidino group in the target compound enhances hydrogen-bonding capacity compared to simpler amino derivatives (e.g., t-AMCHA), making it valuable for targeting arginine-rich biomolecular interfaces .
  • Stereochemistry : The trans-configuration minimizes steric clashes between substituents, unlike the cis-isomer, which is less thermodynamically stable and rarely used .
  • Boc Protection : Boc groups increase hydrophobicity and molecular weight, necessitating specialized purification techniques (e.g., cold-water recrystallization for trans-AMCHA vs. chromatography for Boc derivatives) .
  • Biological Activity: Unlike t-AMCHA, which directly inhibits fibrinolysis , the Boc-protected guanidino derivative is biologically inert until deprotected, emphasizing its role as a synthetic intermediate .

Thermal and Spectral Data

  • FTIR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1250 cm⁻¹ (C-O stretching) .
  • ¹H-NMR : Distinct signals for Boc tert-butyl groups (~1.4 ppm) and cyclohexane protons (2.0–3.0 ppm) .

Biological Activity

Overview

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid is a synthetic organic compound notable for its unique structural features, including a cyclohexane ring with guanidino groups that are protected by t-butyloxycarbonyl (Boc) groups. Its molecular formula is C_{18}H_{34}N_{4}O_{4}, and it has a molecular weight of approximately 385.46 g/mol. This compound has shown promise in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biological targets.

The synthesis of this compound typically involves several key steps:

  • Starting Material Preparation : A cyclohexane carboxylic acid derivative is prepared.
  • Guanidination : The derivative is reacted with guanidine in the presence of a base (e.g., sodium hydroxide) to introduce guanidino groups.
  • Protection of Guanidino Groups : The guanidino groups are protected using Boc-Cl, facilitated by a base like triethylamine.

This multi-step synthesis allows for the introduction of functional groups that enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its guanidino groups, which can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzymatic activity, making the compound a valuable biochemical probe for studying enzyme mechanisms and protein interactions.

Biological Activity Studies

Research indicates that this compound may influence several biological processes:

  • Enzyme Interaction : Studies suggest that this compound can modulate the activity of specific enzymes by stabilizing or destabilizing their structures through non-covalent interactions.
  • Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in drug development where it may serve as a precursor for synthesizing more complex pharmaceutical compounds .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Biochemical Probes : Research has shown that the compound can act as a biochemical probe to study enzyme mechanisms. For instance, it has been used to investigate the catalytic mechanisms of serine proteases, showcasing its ability to influence enzyme kinetics .
  • Peptide Synthesis : The compound has been utilized in peptide synthesis as it provides specific functional groups that facilitate the formation of dipeptides and other peptide derivatives.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of Boc-protected guanidino groups and a carboxylic acid group. This arrangement provides distinct chemical properties compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexaneLacks the carboxylic acid groupAffects solubility and reactivity
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane acetic acidContains an acetic acid group instead of a carboxylic acidInfluences chemical properties
trans-4-tert-butylcyclohexanecarboxylic acidMonocarboxylic acid with tert-butyl substitutionDifferent functional groups affect reactivity

Q & A

Q. What are the standard synthetic routes for 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves sequential protection of the guanidino group using tert-butoxycarbonyl (Boc) groups. A common approach starts with trans-4-aminocyclohexane carboxylic acid, where guanidinylation is achieved via reaction with bis-Boc-protected thiourea derivatives under basic conditions (e.g., DIPEA in DMF). Stereochemical control is critical: the trans configuration of the cyclohexane ring is preserved by avoiding high temperatures that might induce ring flipping. Catalytic hydrogenation (e.g., Pd/C under H₂) may be used in intermediate steps to reduce unsaturated bonds while retaining stereochemistry .

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

Key characterization methods include:

  • NMR Spectroscopy : Distinct chemical shifts for Boc-protected guanidino protons (δ 1.4–1.5 ppm for tert-butyl groups) and trans-cyclohexane protons (axial/equatorial coupling constants, J = 10–12 Hz).
  • HPLC-MS : Retention time and mass-to-charge ratio (e.g., [M+H]⁺ ≈ 428.3 g/mol) for purity assessment.
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for diastereomeric byproducts .

Q. What are its primary applications in academic research?

The compound serves as:

  • A protected guanidine derivative in peptide synthesis, enabling selective deprotection under acidic conditions (e.g., TFA) without affecting other functional groups.
  • A building block for designing enzyme inhibitors targeting arginine-recognizing proteases (e.g., trypsin-like serine proteases) .

Advanced Research Questions

Q. How can researchers resolve diastereomeric impurities during synthesis?

Diastereomers arising from incomplete stereocontrol (e.g., cis-cyclohexane derivatives) are separated via:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
  • Recrystallization : Solvent polarity optimization (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility .

Q. What stability challenges arise under acidic/basic conditions, and how are they mitigated?

  • Acidic Conditions : Boc groups are labile in strong acids (e.g., HCl), risking premature deprotection. Stability is maintained in mild acids (pH 4–5) at low temperatures (0–4°C).
  • Basic Conditions : The guanidino group may undergo hydrolysis. Use of non-nucleophilic bases (e.g., DBU) in anhydrous solvents minimizes degradation .

Q. How do solubility limitations in aqueous buffers impact biological assays?

The compound’s hydrophobicity (logP ≈ 3.2) limits solubility in PBS or cell culture media. Strategies include:

  • Co-solvents : 10–20% DMSO or cyclodextrin-based formulations.
  • Prodrug Design : Introducing ionizable groups (e.g., phosphate esters) for enhanced aqueous compatibility .

Q. How should researchers address contradictory literature data on its reactivity?

Discrepancies often stem from varying synthetic protocols (e.g., Boc protection steps). To reconcile

  • Validate reaction conditions (e.g., temperature, catalyst loading) using controlled replicates.
  • Cross-reference NMR and HPLC profiles with published datasets from authoritative sources like PubChem or CAS .

Q. What derivatization strategies enhance its utility in targeted drug delivery?

  • Conjugation with PEG linkers : Improves pharmacokinetics for in vivo studies.
  • Fluorescent tagging : Attachment of dansyl or BODIPY probes enables cellular uptake tracking via confocal microscopy .

Key Research Findings

  • Stereochemical Integrity : The trans configuration remains stable under hydrogenation (Pd/C, 50 psi H₂) but may isomerize in polar aprotic solvents at >80°C .
  • Biological Activity : Boc-protected derivatives show 10–100x higher selectivity for trypsin-like proteases compared to non-protected analogs, attributed to reduced off-target binding .

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